2-phenyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}ethanamine 2-phenyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15200278
InChI: InChI=1S/C22H21N5O/c1-3-7-18(8-4-1)15-16-23-17-19-11-13-21(14-12-19)28-22-24-25-26-27(22)20-9-5-2-6-10-20/h1-14,23H,15-17H2
SMILES:
Molecular Formula: C22H21N5O
Molecular Weight: 371.4 g/mol

2-phenyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}ethanamine

CAS No.:

Cat. No.: VC15200278

Molecular Formula: C22H21N5O

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}ethanamine -

Specification

Molecular Formula C22H21N5O
Molecular Weight 371.4 g/mol
IUPAC Name 2-phenyl-N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine
Standard InChI InChI=1S/C22H21N5O/c1-3-7-18(8-4-1)15-16-23-17-19-11-13-21(14-12-19)28-22-24-25-26-27(22)20-9-5-2-6-10-20/h1-14,23H,15-17H2
Standard InChI Key NNUOOCOODMJCRQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC3=NN=NN3C4=CC=CC=C4

Introduction

2-phenyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine is a complex organic compound featuring a tetrazole ring, a phenyl group, and an ethanamine moiety. This compound belongs to the class of heterocyclic organic compounds due to its incorporation of multiple ring structures. Despite the lack of specific information on this exact compound in the provided sources, similar compounds like N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(pyridin-2-yloxy)ethanamine suggest potential applications in medicinal chemistry, particularly in targeting neurological disorders.

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves multiple steps, including the formation of the tetrazole ring and the attachment of the phenyl and ethanamine groups. Common reagents might include those used in nucleophilic substitution reactions.

Potential Applications

Compounds with similar structures have shown potential in medicinal chemistry, particularly in neurological disorders. The tetrazole ring is known for its ability to participate in various biological interactions, making these compounds candidates for drug development.

Research Findings

While specific research findings on 2-phenyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine are not available, related compounds have been studied for their potential as monoamine reuptake inhibitors, which could enhance neurotransmitter levels in the brain, offering therapeutic benefits for conditions like depression and anxiety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator